Structural Differentiation from the AChE Prototype: Furan-2-yl vs. 2-Chlorophenyl at Isoxazole C5
The closest pharmacologically characterized structural analog is (5-(2-chlorophenyl)isoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone (compound 5c), reported as the most potent AChE inhibitor in its series with an IC50 of 21.85 µM [1]. CAS 1207050-88-1 differs at two critical positions: (i) the isoxazole 5-substituent is furan-2-yl instead of 2-chlorophenyl, and (ii) the piperazine N4-substituent is pyridin-2-yl instead of phenyl. Within the published arylisoxazole-phenylpiperazine SAR, the 2-chlorophenyl group is essential for AChE potency; replacement with furan-2-yl is predicted, based on class-level SAR from the same study, to reduce AChE affinity while potentially introducing alternative target engagement profiles. No direct AChE IC50 measurement for CAS 1207050-88-1 has been published.
| Evidence Dimension | Isoxazole C5 substituent and piperazine N4 substituent identity |
|---|---|
| Target Compound Data | 5-(furan-2-yl)isoxazole + 4-(pyridin-2-yl)piperazine (CAS 1207050-88-1); no published AChE IC50 |
| Comparator Or Baseline | Compound 5c: 5-(2-chlorophenyl)isoxazole + 4-phenylpiperazine; AChE IC50 = 21.85 µM |
| Quantified Difference | Not directly quantifiable for AChE; structural divergence confirmed by InChI comparison |
| Conditions | AChE inhibition assay (Ellman method); published in peer-reviewed medicinal chemistry study (2018-2019) |
Why This Matters
Users seeking AChE inhibitory activity should not substitute CAS 1207050-88-1 for the 2-chlorophenyl prototype; the structural differences are expected to produce a divergent selectivity profile that must be empirically verified.
- [1] Design and Synthesis of Selective Acetylcholinesterase Inhibitors: Arylisoxazole-Phenylpiperazine Derivatives. Compound 5c: (5-(2-chlorophenyl)isoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone; IC50 (AChE) = 21.85 µM. Published 2018-2019. PubMed / QxMD. View Source
